Methoxydimethyl(4-methylsulfanylphenyl)silane
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Overview
Description
Methoxydimethyl(4-methylsulfanylphenyl)silane is an organosilicon compound with the molecular formula C10H16OSi It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a 4-methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxydimethyl(4-methylsulfanylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylsulfanylphenylmagnesium bromide with dimethyldichlorosilane, followed by methoxylation. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methoxydimethyl(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methoxydimethyl(4-methylsulfanylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of methoxydimethyl(4-methylsulfanylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable compounds. The presence of the 4-methylsulfanylphenyl group allows for specific interactions with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Methoxydimethyl(4-methylsulfanylphenyl)silane can be compared with other similar organosilicon compounds:
Methoxydimethyl(4-methylphenyl)silane: Similar structure but lacks the sulfanyl group, resulting in different reactivity and applications.
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom, offering different chemical properties and uses.
Phenylsilanes: Compounds with a phenyl group attached to the silicon atom, used in various organic synthesis applications.
Uniqueness: this compound is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16OSSi |
---|---|
Molecular Weight |
212.39 g/mol |
IUPAC Name |
methoxy-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H16OSSi/c1-11-13(3,4)10-7-5-9(12-2)6-8-10/h5-8H,1-4H3 |
InChI Key |
NMCOSXCWPPITRT-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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